Bienvenue dans la boutique en ligne BenchChem!

(R)-4-(2-chloro-6-(iodomethyl)pyrimidin-4-yl)-3-methylmorpholine

ATR kinase inhibitor chiral intermediate stereochemical fidelity

(R)-4-(2-chloro-6-(iodomethyl)pyrimidin-4-yl)-3-methylmorpholine (CAS 1233339-72-4) is a chiral, trisubstituted morpholinopyrimidine building block with the molecular formula C₁₀H₁₃ClIN₃O and a molecular weight of 353.59 g/mol. The compound features a pyrimidine core bearing a reactive 2-chloro substituent and a 6-iodomethyl group, coupled to a chiral (R)-3-methylmorpholine moiety at the 4-position.

Molecular Formula C10H13ClIN3O
Molecular Weight 353.59 g/mol
Cat. No. B8078423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-(2-chloro-6-(iodomethyl)pyrimidin-4-yl)-3-methylmorpholine
Molecular FormulaC10H13ClIN3O
Molecular Weight353.59 g/mol
Structural Identifiers
SMILESCC1COCCN1C2=NC(=NC(=C2)CI)Cl
InChIInChI=1S/C10H13ClIN3O/c1-7-6-16-3-2-15(7)9-4-8(5-12)13-10(11)14-9/h4,7H,2-3,5-6H2,1H3/t7-/m1/s1
InChIKeyXCOOZBOFPOZBFU-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (R)-4-(2-chloro-6-(iodomethyl)pyrimidin-4-yl)-3-methylmorpholine as a Chiral Synthetic Intermediate for Kinase Inhibitor Programs


(R)-4-(2-chloro-6-(iodomethyl)pyrimidin-4-yl)-3-methylmorpholine (CAS 1233339-72-4) is a chiral, trisubstituted morpholinopyrimidine building block with the molecular formula C₁₀H₁₃ClIN₃O and a molecular weight of 353.59 g/mol . The compound features a pyrimidine core bearing a reactive 2-chloro substituent and a 6-iodomethyl group, coupled to a chiral (R)-3-methylmorpholine moiety at the 4-position. Its primary utility lies not as a final biologically active molecule, but as a versatile, enantiomerically pure intermediate in the synthesis of potent and selective ATR (ataxia telangiectasia and Rad3-related) kinase inhibitors, including the clinical candidate ceralasertib (AZD6738) and the probe molecule AZ20 [1]. The iodomethyl group serves as a critical synthetic handle for late-stage diversification via nucleophilic substitution or cross-coupling, enabling the introduction of sulfonyl, sulfoximine, and aryl/heteroaryl motifs that define the pharmacophore of this inhibitor class [2].

Why Generic Substitution of (R)-4-(2-chloro-6-(iodomethyl)pyrimidin-4-yl)-3-methylmorpholine Carries Risk: Chirality, Leaving-Group Hierarchy, and Regiochemical Fidelity


This intermediate cannot be replaced by a generic morpholinopyrimidine or a simple dihalopyrimidine without compromising downstream synthetic outcomes. Three interdependent structural features dictate its function: (i) the (R) absolute configuration at the 3-methylmorpholine stereocenter, which pre-determines the chirality of the final ATR inhibitor and directly impacts target binding [1]; (ii) the iodomethyl group at the 6-position, which exhibits superior nucleofugality relative to chloromethyl or bromomethyl analogs, enabling milder, higher-yielding Sₙ2 and metal-catalyzed cross-coupling reactions [2]; and (iii) the precise 2-chloro-4-morpholinyl-6-iodomethyl substitution pattern, which exploits the well-established regiochemical preference for SₙAr displacement at the 2-position of 4,6-disubstituted pyrimidines, leaving the morpholine ring intact for subsequent steps [3]. Use of the (S)-enantiomer (CAS 1009628-22-1), a des-iodo analog, or a 2,4-dichloropyrimidine variant would alter the stereochemical outcome, reaction kinetics, or regioselectivity, necessitating complete re-optimization of the synthetic route.

Quantitative Differentiation Evidence for (R)-4-(2-chloro-6-(iodomethyl)pyrimidin-4-yl)-3-methylmorpholine Versus Closest Analogs


Chiral Purity: (R)-Enantiomer Enables Defined Stereochemical Outcome in ATR Inhibitor Synthesis Versus (S)-Enantiomer

The (R) absolute configuration at the 3-methylmorpholine stereocenter is essential for the biological activity of downstream ATR inhibitors. In the AZ20 discovery program, the (R)-enantiomer of the final compound (4-{4-[(3R)-3-methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole) exhibited an ATR IC₅₀ of 5 nM, whereas the corresponding (S)-enantiomer showed substantially reduced potency (approximately 8- to 30-fold loss in cellular target engagement, inferred from Chk1 phosphorylation inhibition shifts) [1]. The commercial (R)-intermediate (CAS 1233339-72-4, purity ≥98% by HPLC) ensures that the chirality is introduced at the correct stage, avoiding a late-stage chiral separation that would reduce overall yield by an estimated 50% if racemic material were carried forward . The (S)-enantiomer is separately available as CAS 1009628-22-1 and must be explicitly excluded for ATR inhibitor programs targeting the (R)-configuration.

ATR kinase inhibitor chiral intermediate stereochemical fidelity

Leaving-Group Reactivity: Iodomethyl Outperforms Methylthiomethyl and Chloromethyl in Nucleophilic Displacement for Sulfonylmethyl Pyrimidine Synthesis

The iodomethyl group is a superior leaving group compared to methylthiomethyl (CH₂SMe) or chloromethyl (CH₂Cl) in Sₙ2-type displacement reactions with sulfinate nucleophiles. In the synthesis of sulfonylmethyl pyrimidine intermediates en route to AZ20, the iodomethyl derivative undergoes displacement with sodium methanesulfinate (MeSO₂Na) in DMF at 50–60°C within 4–6 hours to give the corresponding sulfone in >85% isolated yield [1]. By contrast, the corresponding (R)-4-(2-chloro-6-(methylthiomethyl)pyrimidin-4-yl)-3-methylmorpholine (CAS 1352227-15-6) requires a two-step oxidation protocol (mCPBA or Oxone®) to reach the sulfone, with a combined yield of 65–70% over two steps and additional purification burden due to sulfoxide intermediates [2]. The chloromethyl analog, while commercially less available, would require more forcing conditions (e.g., NaI catalysis, elevated temperature >80°C) and typically gives lower conversion due to the poorer leaving-group ability of chloride relative to iodide in Sₙ2 manifolds.

nucleophilic substitution sulfonylmethyl pyrimidine leaving group hierarchy

Regiochemical Control: 2-Chloro-4-morpholinyl-6-iodomethyl Substitution Pattern Ensures Predictable SₙAr at C-2 Versus 2,4-Dichloro-6-(iodomethyl)pyrimidine

The target compound features a pre-installed morpholine at the 4-position, leaving only the 2-chloro substituent available for subsequent SₙAr or palladium-catalyzed cross-coupling. This is critical because 2,4-dichloro-6-(iodomethyl)pyrimidine (CAS 3030571-20-8)—a potential alternative starting material—suffers from competing reactivity at the C-4 position: under typical SₙAr conditions with amine nucleophiles, the 4-chloro undergoes displacement approximately 5- to 10-fold faster than the 2-chloro, leading to regioisomeric mixtures that require chromatographic separation and reduce the effective yield of the desired 4-morpholinyl regioisomer to <60% [1]. By contrast, the target compound, with the morpholine already installed at C-4, directs all subsequent nucleophilic or cross-coupling events exclusively to the C-2 position, enabling near-quantitative conversion in Suzuki-Miyaura couplings with indole-4-boronic acid derivatives (reported yields of 75–92% for the C-2 arylation step in the AZ20 series) [2]. This regiochemical certainty eliminates the need for regioisomer separation and reduces impurity profiles in downstream intermediates.

SNAr regioselectivity pyrimidine functionalization cross-coupling

Commercial Availability and QC Documentation: ≥98% Purity with Full Analytical Package from Bidepharm Versus Lower-Purity Generic Sources

Reputable vendors supplying (R)-4-(2-chloro-6-(iodomethyl)pyrimidin-4-yl)-3-methylmorpholine provide defined purity specifications with batch-specific QC documentation. Bidepharm lists the compound at ≥98% purity with NMR, HPLC, and GC analytical data available per batch . Leyan (Shanghai Haoyuan Chemexpress) offers the identical compound at 98% purity (Catalog No. 1563549) . In contrast, generic listings from non-specialist suppliers frequently specify only ≥95% purity without detailed impurity profiling . For a synthetic intermediate intended for multi-step elaboration, a 3% purity difference can translate to a cumulative yield loss of >10% over three subsequent steps, assuming impurities are non-productive or generate byproducts that require additional purification. Furthermore, the iodomethyl group is prone to thermal degradation; vendors who provide batch-specific storage and handling recommendations (e.g., storage at -20°C under inert atmosphere) reduce the risk of receiving material with de-iodinated or oxidized impurities.

quality control purity specification vendor comparison

Documented Intermediate Status in Clinical ATR Inhibitor Synthesis: Precedent for AZD6738 (Ceralasertib) and AZ20 Programs

The (R)-4-(2-chloro-6-(iodomethyl)pyrimidin-4-yl)-3-methylmorpholine scaffold is explicitly claimed and exemplified as a key intermediate in the patent family covering morpholinopyrimidine ATR inhibitors, including US 9,421,213 (AstraZeneca) [1]. The process chemistry publication by Goundry et al. (2019) describes the evolution of the AZD6738 (ceralasertib) synthetic route, which proceeds through a closely related 2-chloro-4-(3-methylmorpholin-4-yl)pyrimidine intermediate, with the iodomethyl or a functionally equivalent leaving group at the 6-position serving as the anchor point for installing the cyclopropyl sulfoximine moiety [2]. Ceralasertib has entered multiple Phase I/II clinical trials (NCT02264678, NCT03330847) with an oral formulation, achieving an ATR IC₅₀ of 1 nM and demonstrating synergistic tumor cell killing with DNA-damaging chemotherapy . While the exact iodomethyl intermediate used may vary across different synthetic generations, the structural core represented by the target compound is the established entry point for the morpholinopyrimidine ATR inhibitor chemotype. Procuring this intermediate provides a patent-mapped, literature-precedented starting material rather than a de novo designed analog with uncertain synthetic tractability.

ATR inhibitor ceralasertib process chemistry patent intermediate

Physicochemical Handling Properties: Iodomethyl Thermal Stability and Storage Requirements Versus Chloromethyl Analogs

The iodomethyl group in the target compound is more prone to thermal and photolytic degradation than chloromethyl or bromomethyl analogs, necessitating defined storage conditions. The predicted boiling point of the compound is 487.8°C at 760 mmHg, with a flash point of 248.8°C, indicating thermal stability under typical laboratory handling but potential degradation upon prolonged heating above 100°C . This property is both a handling consideration and a reactivity advantage: the lability of the C–I bond (bond dissociation energy ~57 kcal/mol) compared to C–Cl (~81 kcal/mol) or C–Br (~69 kcal/mol) facilitates mild Sₙ2 displacement and oxidative addition in cross-coupling [1]. However, it also requires storage at -20°C under inert atmosphere and protection from light to prevent de-iodination, which is a more stringent requirement than for the corresponding chloromethyl analog (which can frequently be stored at 2–8°C). Vendors that supply the compound with defined storage recommendations (e.g., -20°C, dry, sealed) and provide re-test dates mitigate the risk of receiving degraded material.

thermal stability storage conditions iodomethyl degradation

Application Scenarios Where (R)-4-(2-chloro-6-(iodomethyl)pyrimidin-4-yl)-3-methylmorpholine Provides Definitive Procurement Advantage


Late-Stage Diversification in ATR Inhibitor Lead Optimization Campaigns

Medicinal chemistry teams pursuing ATR kinase inhibitors can use this intermediate as a common late-stage diversification point. The iodomethyl group at C-6 enables direct displacement with diverse S-, N-, and C-nucleophiles to generate sulfonyl, sulfoximine, aminomethyl, and aryl-methyl analogs in a single step. This contrasts with methylthiomethyl or chloromethyl precursors that require additional oxidation or activation steps. The pre-installed (R)-3-methylmorpholine ensures that all library compounds retain the correct stereochemistry for ATR binding, as confirmed by the 5 nM IC₅₀ achieved by AZ20 when elaborated from this scaffold [1]. This approach compresses the SAR exploration timeline by eliminating re-optimization of the chiral morpholine coupling for each analog.

Kilogram-Scale Process Chemistry for Clinical Candidate Manufacturing

For process chemistry groups scaling up ceralasertib (AZD6738) or related ATR inhibitors, this intermediate offers a convergent synthetic strategy. The regiochemically unambiguous 2-chloro-4-morpholinyl substitution pattern directs all subsequent cross-coupling exclusively to the C-2 position, enabling Suzuki-Miyaura reactions with (hetero)aryl boronic acids in 75–92% yield without regioisomeric byproducts [2]. The elimination of a chromatographic regioisomer separation step—required if a 2,4-dichloropyrimidine were used—directly reduces manufacturing cost and solvent waste. The Goundry et al. (2019) process development publication for AZD6738 demonstrates that building the pyrimidine core with pre-installed morpholine and a displaceable leaving group at C-6 is the preferred disconnection for plant-scale manufacture (46 kg batch, 18% overall yield) [3].

Quality-Controlled Procurement for GLP Toxicology and GMP Starting Material Declaration

For organizations advancing ATR inhibitors into IND-enabling studies, the availability of this intermediate with ≥98% purity and batch-specific NMR, HPLC, and GC analytical reports from vendors such as Bidepharm and Leyan supports its declaration as a GMP starting material or registered intermediate. The defined impurity profile and documented storage conditions (-20°C, inert atmosphere) satisfy regulatory expectations for identity, purity, and stability characterization. Procuring from vendors that provide this documentation avoids the need for in-house re-purification and full re-characterization, which can delay toxicology batch manufacture by 4–8 weeks and add $15,000–$50,000 in analytical costs per batch.

Enantioselective Synthesis of Chiral ATR Probes for Chemical Biology

Chemical biology groups developing ATR-targeted chemical probes or PROTACs (proteolysis-targeting chimeras) benefit from the (R)-configured intermediate as a chirally pure building block. The (R)-enantiomer is the biologically active configuration, and using the pre-resolved intermediate (CAS 1233339-72-4, ≥98% ee) eliminates the need for chiral supercritical fluid chromatography (SFC) separation of the final probe molecule, which can be challenging for high-molecular-weight PROTACs with multiple stereocenters. The alternative approach of using racemic intermediate followed by late-stage chiral separation typically recovers only 35–45% of the desired enantiomer, effectively doubling the cost of the intermediate per productive gram [1].

Quote Request

Request a Quote for (R)-4-(2-chloro-6-(iodomethyl)pyrimidin-4-yl)-3-methylmorpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.